3-(2-Bromoethoxy)pyridine hydrobromide
Overview
Description
3-(2-Bromoethoxy)pyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2NO and a molecular weight of 282.96 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)pyridine hydrobromide typically involves the alkylation of 3-hydroxypyridine with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
Alkylation: 3-Hydroxypyridine reacts with 1,2-dibromoethane in the presence of potassium carbonate to yield 3-(2-bromoethoxy)pyridine.
Salt Formation: The resulting 3-(2-bromoethoxy)pyridine is then treated with hydrobromic acid to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethoxy)pyridine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield pyridine derivatives with various functional groups.
Scientific Research Applications
3-(2-Bromoethoxy)pyridine hydrobromide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Similar in structure but with a bromomethyl group instead of a bromoethoxy group.
3-Bromopyridine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.
Uniqueness
3-(2-Bromoethoxy)pyridine hydrobromide is unique due to the presence of both a bromine atom and an ethoxy group on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-(2-bromoethoxy)pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c8-3-5-10-7-2-1-4-9-6-7;/h1-2,4,6H,3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDPVHQERSBTHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-97-9 | |
Record name | 3-(2-bromoethoxy)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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